2-Methoxy-4-(tributylstannyl)pyrimidine

Stille coupling electron-deficient aryl halides pyrimidine functionalization

2-Methoxy-4-(tributylstannyl)pyrimidine (CAS 1447762-46-0) is a heterocyclic organotin reagent belonging to the class of 4-stannylated pyrimidines, characterized by a methoxy group at the 2-position and a tributylstannyl moiety at the 4-position. With a molecular formula of C₁₇H₃₂N₂OSn and a molecular weight of 399.16 g/mol, this compound serves as a versatile electrophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling regioselective C–C bond formation at the pyrimidine 4-position.

Molecular Formula C17H32N2OSn
Molecular Weight 399.2 g/mol
Cat. No. B12107279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(tributylstannyl)pyrimidine
Molecular FormulaC17H32N2OSn
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)OC
InChIInChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
InChIKeyQOXQMLGQDYKHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(tributylstannyl)pyrimidine: A Specialized Stille Coupling Building Block for Pyrimidine Derivatization


2-Methoxy-4-(tributylstannyl)pyrimidine (CAS 1447762-46-0) is a heterocyclic organotin reagent belonging to the class of 4-stannylated pyrimidines, characterized by a methoxy group at the 2-position and a tributylstannyl moiety at the 4-position [1]. With a molecular formula of C₁₇H₃₂N₂OSn and a molecular weight of 399.16 g/mol, this compound serves as a versatile electrophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling regioselective C–C bond formation at the pyrimidine 4-position [2]. Its primary value proposition lies in its dual functionality: the stannyl group facilitates transition-metal-mediated coupling, while the 2-methoxy substituent can be subsequently unmasked via demethylation to access 2-pyrimidinone scaffolds of pharmacological relevance [1].

Why 2-Methoxy-4-(tributylstannyl)pyrimidine Cannot Be Replaced by Generic Stannylpyrimidines in Regioselective Syntheses


In-class stannylpyrimidine reagents are not functionally interchangeable due to three quantifiable drivers: (i) the position of the stannyl group dictates the site of C–C bond formation on the pyrimidine ring, with 4-stannyl, 2-stannyl, and 5-stannyl isomers directing coupling to electronically and sterically distinct positions [1]; (ii) the nature of the 2-substituent (methoxy vs. methylthio vs. chloro vs. hydrogen) profoundly modulates coupling yields with electronically diverse aryl halide partners, with 2-methoxy-4-(tributylstannyl)pyrimidine (stannane 8) delivering a 3-fold yield advantage over the 2-methylthio analog (stannane 7) when coupled with the electron-poor 4-bromobenzotrifluoride (30% vs. 10% isolated yield) [2]; and (iii) the 2-methoxy group uniquely enables downstream demethylation to 2-pyrimidinone pharmacophores—a transformation inaccessible to 2-H, 2-Cl, or 2-SMe congeners [2]. These parameters make generic substitution scientifically invalid without re-optimizing reaction conditions and downstream synthetic sequences.

Quantitative Differentiation Evidence for 2-Methoxy-4-(tributylstannyl)pyrimidine vs. Closest Analogs


3-Fold Yield Advantage with Electron-Poor Aryl Bromides vs. 2-Methylthio Analog in Stille Coupling

Under identical Pd(PPh₃)₄-catalyzed Stille coupling conditions (10 mol% Pd, 1.1 equiv LiCl, 1.1 equiv CuCl, THF, 70 °C, 18 h), 2-methoxy-4-(tributylstannyl)pyrimidine (stannane 8) couples with 4-bromobenzotrifluoride to give the corresponding 4-(4-trifluoromethylphenyl)-2-methoxypyrimidine (22c) in 30% isolated yield, whereas the 2-methylthio analog (stannane 7) yields the analogous product (21c) in only 10% isolated yield [1]. This represents a 3-fold (200%) relative yield improvement.

Stille coupling electron-deficient aryl halides pyrimidine functionalization

~17-Fold Higher Synthetic Accessibility vs. 6-Methoxy Regioisomer

2-Methoxy-4-(tributylstannyl)pyrimidine is prepared via a 4-step sequence from commercial 4-chloro-2-methylthiopyrimidine (11 → 12 → 13 → 14 → 8) in 39% overall yield on a 3-gram scale, with the key stannylation step proceeding at 70% yield [1]. In contrast, the regioisomeric 4-methoxy-6-(tributylstannyl)pyrimidine (CAS 446286-23-3) was reported to be synthesized in only 2.3% isolated yield (200 mg obtained) . This represents an approximately 17-fold difference in synthetic efficiency favoring the 2-methoxy-4-stannyl isomer.

synthetic efficiency regioselective stannylation procurement cost

Stille Coupling Yields with Electron-Rich Aryl Bromides: Modest Differentiation from 2-Methylthio Analog

With 4-bromoanisole as an electron-rich coupling partner under standardized Stille conditions (Pd(PPh₃)₄, LiCl, CuCl, THF, 70 °C, 18 h), 2-methoxy-4-(tributylstannyl)pyrimidine (stannane 8) yields the 4-(4-methoxyphenyl) product (22b) in 32% isolated yield, compared to 27% for the 2-methylthio analog (stannane 7, product 21b) [1]. With unsubstituted bromobenzene, the target gives 26% (22a) vs. 59% for stannane 7 (21a), showing that the methoxy derivative is less efficient for simple phenyl substrates [1]. For heteroaryl bromides (thienyl substrates), stannane 8 yields 46% (2-thienyl, 22d) and 39% (3-thienyl, 22e) [1].

Stille coupling electron-rich aryl halides substrate scope

Stability Advantage Over Boronic Acid Alternatives for Heteroaryl Coupling

The corresponding 2-methoxypyrimidin-4-ylboronic acid (CAS 1315352-24-9) is not commercially stocked and is only available through custom synthesis [1], reflecting the well-documented instability of electron-deficient heteroaryl boronic acids toward protodeboronation and homocoupling [2]. In contrast, 2-methoxy-4-(tributylstannyl)pyrimidine (stannane 8) is reported to be stable under standard storage conditions and is commercially supplied at ≥98% purity (NLT 98%) with full analytical documentation including MSDS, NMR, HPLC, and LC-MS . A comparative study on azolopyrimidine systems demonstrated that electron-poor heteroaryl tributylstannanes gave better Stille coupling results than the corresponding boronic acids in Suzuki reactions [3].

reagent stability protodeboronation Stille vs. Suzuki

Unique Downstream Demethylation Pathway to 2-Pyrimidinone Pharmacophores

The 2-methoxy group on the target compound enables subsequent demethylation to reveal a 2-pyrimidinone moiety—a privileged pharmacophore found in marketed drugs including lamivudine (antiretroviral) and raltegravir (antiretroviral) [1]. Using sodium ethanethiolate (NaSEt, 1.2 equiv) in DMF at 140 °C for 4 hours, the Stille-coupled product from stannane 8 was demonstrated to undergo demethylation to the corresponding 2-pyrimidinone in 75% yield [1]. This downstream functional group interconversion is chemically inaccessible from the 2-H, 2-Cl, or 2-SMe stannylpyrimidine analogs, which lack the requisite methoxy leaving group [1].

demethylation pyrimidinone synthesis prodrug scaffold medicinal chemistry

Physicochemical Property Differentiation from Non-Methoxylated 4-Stannylpyrimidine

The presence of the 2-methoxy group imparts measurably different physicochemical properties compared to the des-methoxy analog 4-(tributylstannyl)pyrimidine (CAS 332133-92-3). The target compound has a predicted octanol-water partition coefficient (LogP) of 4.54, a predicted boiling point of 418.7±55.0 °C, and a molecular weight of 399.16 g/mol [1]. In contrast, 4-(tributylstannyl)pyrimidine has a molecular weight of 369.13 g/mol, is a liquid at 20 °C, and has a density of 1.164 g/mL . The higher LogP of the methoxy derivative indicates increased lipophilicity, which influences chromatographic purification behavior, partitioning in biphasic reaction systems, and the physicochemical profile of coupled products in drug discovery contexts.

lipophilicity chromatographic behavior drug-likeness

Optimal Application Scenarios for 2-Methoxy-4-(tributylstannyl)pyrimidine Based on Quantitative Evidence


Synthesis of Electron-Deficient 4-Aryl-2-methoxypyrimidines for Kinase Inhibitor Programs

When the target scaffold contains an electron-deficient aryl group at the pyrimidine 4-position (e.g., 4-CF₃-phenyl, 4-CN-phenyl, or pyridyl substituents), 2-methoxy-4-(tributylstannyl)pyrimidine is the preferred Stille coupling partner. Evidence shows a 3-fold yield advantage (30% vs. 10%) over the 2-methylthio analog for 4-trifluoromethylphenyl coupling under identical Pd(PPh₃)₄-catalyzed conditions [1]. This substrate class is prevalent in Type II kinase inhibitors and Trk kinase inhibitor programs, where electron-deficient biaryl motifs enhance target binding .

Two-Step Access to 2-Pyrimidinone-Containing Drug Candidates via Stille Coupling–Demethylation Sequence

For medicinal chemistry programs targeting 2-pyrimidinone pharmacophores (found in antiretroviral agents lamivudine and raltegravir), this compound enables a streamlined two-step sequence: Stille coupling to install the 4-aryl substituent, followed by NaSEt-mediated demethylation to reveal the 2-pyrimidinone in 75% yield [1]. This convergent approach is not accessible using 2-H, 2-Cl, or 2-SMe stannylpyrimidine alternatives, which lack the requisite methoxy leaving group for the demethylation step [1].

Multi-Gram Scale-Up of 4-Arylpyrimidine Building Blocks Where Boronic Acid Stability Is Limiting

When the corresponding 2-methoxypyrimidin-4-ylboronic acid is unavailable off-the-shelf (only accessible via custom synthesis with uncertain timelines) [1], and when the electron-deficient nature of the heterocycle predicts boronic acid instability toward protodeboronation , 2-methoxy-4-(tributylstannyl)pyrimidine offers a reliable, commercially stocked alternative at ≥98% purity with full analytical characterization . The compound's demonstrated 39% overall synthetic accessibility on a 3-gram scale supports feasibility for larger-scale campaigns [2].

Regioselective C-4 Functionalization of Pyrimidine in Competition with Alternative Coupling Sites

When synthetic routes demand exclusive functionalization at the pyrimidine 4-position without competing reactivity at the 2- or 6-positions, the 4-stannyl substitution pattern provides unambiguous regiochemical control [1]. This is particularly relevant when the 2-position must retain the methoxy group for downstream transformations. The dramatically lower synthetic accessibility of the 6-methoxy regioisomer (2.3% vs. 39% overall yield) further reinforces the procurement advantage of the 2-methoxy-4-stannyl isomer for C-4 selective derivatization.

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